molecular formula C12H12INO B1324227 6-(4-Iodophenyl)-6-oxohexanenitrile CAS No. 898767-86-7

6-(4-Iodophenyl)-6-oxohexanenitrile

Cat. No.: B1324227
CAS No.: 898767-86-7
M. Wt: 313.13 g/mol
InChI Key: AXSQHUIESCYNHQ-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-6-oxohexanenitrile is a nitrile-containing organic compound featuring a 4-iodophenyl group attached to a six-carbon chain terminated by a ketone. This structure places it within the broader family of 6-aryl-6-oxohexanenitriles, where the aryl group (in this case, para-substituted iodophenyl) influences its physicochemical and biological properties. The iodine atom at the para position contributes to its molecular weight (323.13 g/mol) and enhances lipophilicity compared to lighter halogen analogs . Its applications span medicinal chemistry, materials science, and biochemical research, particularly in roles requiring halogen-specific interactions or conjugation .

Properties

IUPAC Name

6-(4-iodophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSQHUIESCYNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642245
Record name 6-(4-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-86-7
Record name 4-Iodo-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)-6-oxohexanenitrile typically involves the introduction of an iodophenyl group to a hexanenitrile structure. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)-6-oxohexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

6-(4-Iodophenyl)-6-oxohexanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The iodophenyl group can participate in various binding interactions, while the nitrile group can act as a reactive site for further chemical modifications. These interactions can influence biological pathways and processes, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

The most direct analogs of 6-(4-Iodophenyl)-6-oxohexanenitrile are compounds where iodine is replaced by other halogens (Br, Cl, F) at the para position. Key differences include:

Table 1: Comparison of Halogen-Substituted 6-Aryl-6-oxohexanenitriles
Compound Name Molecular Weight (g/mol) Halogen Atomic Radius (Å) LogP* Key Applications/Findings
This compound 323.13 1.33 (I) ~3.2 Fluorescent dyes , pharmacokinetic enhancers
6-(4-Bromophenyl)-6-oxohexanenitrile 277.13 1.14 (Br) ~2.8 Synthetic intermediates , similar solubility in chlorinated solvents
6-(4-Chlorophenyl)-6-oxohexanenitrile 233.70 0.99 (Cl) ~2.5 Inhibitor synthesis
6-(4-Fluorophenyl)-6-oxohexanenitrile 217.23 0.64 (F) ~2.1 Limited data; lower lipophilicity

*LogP values estimated based on halogen electronegativity and molecular volume.

Key Observations:

  • Lipophilicity : Iodine’s larger atomic radius increases LogP, enhancing membrane permeability and protein binding, as seen in albumin-binding molecules .
  • Synthetic Utility : Bromine and iodine analogs are preferred in cross-coupling reactions (e.g., Suzuki couplings) due to their reactivity, though steric hindrance from iodine can reduce yields in multi-substituted systems .
  • Biological Activity: Halogen size minimally affects inhibition potency in some contexts (e.g., maleimide derivatives targeting monoacylglycerol lipase showed IC50 values of 4.34 μM for iodine vs. 5.18 μM for fluorine ). However, iodine’s role in pharmacokinetics (e.g., extended half-life in scFv conjugates) highlights its unique advantages .

Functional Group Modifications

Ketone and Nitrile Groups

Replacing the ketone or nitrile group alters reactivity and biological interactions:

  • 6-(4-Iodophenyl)hexanoic Acid: The carboxylic acid analog (replacing nitrile with COOH) shows increased solubility in aqueous media but reduced stability in organic solvents .

Positional Isomerism

  • 6-(2-Iodophenyl)-6-oxohexanenitrile : The ortho-substituted isomer exhibits distinct steric and electronic effects, often leading to lower synthetic yields and altered crystal packing .

Fluorescent Dyes and Materials Science

This compound derivatives form stable BF2-chelate complexes used in fluorescent dyes. The iodine atom acts as a "chemical anchor," improving conjugation to surfaces compared to bromine analogs .

Medicinal Chemistry

  • Anticancer Agents : Iodophenyl-containing inhibitors (e.g., CW1–CW20 series) demonstrate enhanced target affinity due to iodine’s polarizability, though bromine analogs show comparable activity in some cases .
  • Antiviral Compounds : Iodine-substituted triazole-thiol derivatives (e.g., compound b in Scheme 3 of ) exhibit superior binding to SARS-CoV-2 proteases compared to chlorophenyl analogs, likely due to halogen-bonding interactions .

Biological Activity

6-(4-Iodophenyl)-6-oxohexanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H10INO\text{C}_{12}\text{H}_{10}\text{I}\text{N}\text{O}
  • Molecular Weight : 295.12 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Investigated for effectiveness against a range of pathogens.
  • Anticancer Activity : Studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate binding.
  • Alteration of Cell Signaling Pathways : The compound can interfere with signaling cascades that regulate cell growth and survival.

Case Studies

  • Antimicrobial Study
    • A study evaluated the antimicrobial effects of this compound against various bacteria and fungi. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
  • Anticancer Activity
    • In vitro experiments conducted on cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Enzyme Inhibition
    • Research highlighted its role as a potential inhibitor of tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. This inhibition could have implications for mood disorders and depression treatment.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli15
AnticancerMCF-7 (Breast Cancer)20
Enzyme InhibitionTryptophan Hydroxylase5

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-IodophenylacetonitrileIodine substitutionModerate antimicrobial
6-(Phenyl)-6-oxohexanenitrileNo iodineLow anticancer activity
3-(4-Iodophenyl)-2-methylpropionitrileSimilar structureHigh enzyme inhibition

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